N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is an organic compound with a unique structure characterized by the presence of phenylsulfanyl groups attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide typically involves the reaction of ethanediamide with phenylsulfanyl ethyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanediamide, followed by the addition of phenylsulfanyl ethyl halides to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-hydroxyethyl)oxamide: Similar backbone structure but with hydroxyethyl groups instead of phenylsulfanyl groups.
N,N’-Bis(2-ethylphenyl)ethanediamide: Contains ethylphenyl groups instead of phenylsulfanyl groups.
Uniqueness: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and provide unique reactivity in chemical transformations .
Eigenschaften
CAS-Nummer |
191980-39-9 |
---|---|
Molekularformel |
C18H20N2O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N,N'-bis(2-phenylsulfanylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-11-13-23-15-7-3-1-4-8-15)18(22)20-12-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BHMJZIAQNMIVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCNC(=O)C(=O)NCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.